Cas no 1019547-03-5 (3,4-difluoro-N-(pentan-3-yl)aniline)
3,4-difluoro-N-(pentan-3-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(1-ethylpropyl)-3,4-difluoro-
- 3,4-difluoro-N-(pentan-3-yl)aniline
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- Inchi: 1S/C11H15F2N/c1-3-8(4-2)14-9-5-6-10(12)11(13)7-9/h5-8,14H,3-4H2,1-2H3
- InChI Key: KSVKUZYCJTXGMG-UHFFFAOYSA-N
- SMILES: C1(NC(CC)CC)=CC=C(F)C(F)=C1
3,4-difluoro-N-(pentan-3-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164906-0.05g |
3,4-difluoro-N-(pentan-3-yl)aniline |
1019547-03-5 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-164906-0.1g |
3,4-difluoro-N-(pentan-3-yl)aniline |
1019547-03-5 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-164906-0.25g |
3,4-difluoro-N-(pentan-3-yl)aniline |
1019547-03-5 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-164906-0.5g |
3,4-difluoro-N-(pentan-3-yl)aniline |
1019547-03-5 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-164906-1.0g |
3,4-difluoro-N-(pentan-3-yl)aniline |
1019547-03-5 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-164906-2.5g |
3,4-difluoro-N-(pentan-3-yl)aniline |
1019547-03-5 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-164906-5.0g |
3,4-difluoro-N-(pentan-3-yl)aniline |
1019547-03-5 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-164906-10.0g |
3,4-difluoro-N-(pentan-3-yl)aniline |
1019547-03-5 | 10g |
$3131.0 | 2023-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00988967-1g |
3,4-Difluoro-N-(pentan-3-yl)aniline |
1019547-03-5 | 95% | 1g |
¥1953.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00988967-5g |
3,4-Difluoro-N-(pentan-3-yl)aniline |
1019547-03-5 | 95% | 5g |
¥5656.0 | 2024-04-18 |
3,4-difluoro-N-(pentan-3-yl)aniline Suppliers
3,4-difluoro-N-(pentan-3-yl)aniline Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3,4-difluoro-N-(pentan-3-yl)aniline
Introduction to 3,4-difluoro-N-(pentan-3-yl)aniline (CAS No. 1019547-03-5)
3,4-difluoro-N-(pentan-3-yl)aniline, with the CAS number 1019547-03-5, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of anilines, which are aromatic amines derived from benzene. The presence of difluoro substituents and a pentyl group imparts specific characteristics that make it an intriguing subject for research and development.
The molecular structure of 3,4-difluoro-N-(pentan-3-yl)aniline is characterized by a benzene ring with fluorine atoms at the 3 and 4 positions and an amine group attached to the benzene ring via a pentyl chain. The fluorine substituents contribute to the compound's electronic properties, enhancing its stability and reactivity. The pentyl group, on the other hand, provides steric bulk and influences the compound's solubility and biological activity.
In the realm of pharmaceutical research, 3,4-difluoro-N-(pentan-3-yl)aniline has shown promise as a lead compound for the development of novel drugs. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the activity of protein kinases, which are key targets in cancer therapy. The unique combination of fluorine substituents and a branched alkyl chain enhances its binding affinity and selectivity for these targets.
Beyond its pharmaceutical applications, 3,4-difluoro-N-(pentan-3-yl)aniline has also found use in materials science. Its chemical structure makes it suitable for the synthesis of advanced polymers and functional materials. Research in this area has focused on developing polymers with improved thermal stability, mechanical strength, and optical properties. A notable example is the use of this compound as a monomer in the synthesis of polyamides and polyimides, which are used in high-performance applications such as aerospace and electronics.
The synthesis of 3,4-difluoro-N-(pentan-3-yl)aniline can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 3,4-difluorobenzonitrile with pentan-3-amine in the presence of a suitable catalyst. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product. Recent advancements in catalytic chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound, reducing waste and improving yield.
The physical properties of 3,4-difluoro-N-(pentan-3-yl)aniline are also noteworthy. It is a solid at room temperature with a melting point ranging from 65°C to 70°C. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it amenable to various chemical reactions and processing techniques.
In terms of safety and handling, while 3,4-difluoro-N-(pentan-3-yl)aniline is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials.
The future prospects for 3,4-difluoro-N-(pentan-3-yl)aniline are promising. Ongoing research continues to uncover new applications and improve existing ones. For example, recent studies have explored its potential as a precursor for novel organic light-emitting diodes (OLEDs), which could revolutionize display technology. The ability to fine-tune its electronic properties through structural modifications makes it an attractive candidate for such applications.
In conclusion, 3,4-difluoro-N-(pentan-3-yl)aniline (CAS No. 1019547-03-5) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and beyond. Its unique chemical structure endows it with valuable properties that make it an important subject for further research and development. As new insights continue to emerge, this compound is poised to play a significant role in advancing various scientific fields.
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